1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Benzyloxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 5-(benzyloxy)-2,4-dichlorophenol.
Formation of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Final Coupling Reaction: The tetrazole intermediate is then coupled with 4-chlorobenzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while substitution of chlorine atoms could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Tetrazoles are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. Tetrazole-containing compounds are often explored for their ability to interact with biological targets such as enzymes and receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
1-(5-(Methoxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole: Contains a methoxy group instead of a benzyloxy group, which may influence its chemical properties and applications.
Uniqueness
The presence of the benzyloxy group in 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole makes it unique compared to similar compounds. This group can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichloro-5-phenylmethoxyphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O/c21-15-8-6-14(7-9-15)20-24-25-26-27(20)18-11-19(17(23)10-16(18)22)28-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYMJBSJKKFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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